molecular formula C16H13ClN2OS B1675232 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 639052-78-1

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B1675232
M. Wt: 316.8 g/mol
InChI Key: DYHAMRNAHTWYKY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Applications and Chemical Properties

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound has been used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones. This synthetic route involves the elimination of aniline/2-aminobenzothiazole, producing ring-annulated products with confirmed structures via analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).

Bioactivity and Pharmacological Properties

Antitumor Activities : The compound's derivatives have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The antitumor mechanism, though not fully defined, suggests that metabolism plays a central role, with N-acetylation and oxidation identified as main metabolic transformations (Chua et al., 1999).

Antimicrobial and Cytotoxic Activities : Derivatives of the compound were evaluated for antimicrobial and cytotoxic activities. Some derivatives exhibited good antibacterial activity and cytotoxicity in vitro, highlighting their potential as templates for developing new therapeutic agents (Noolvi et al., 2014).

Material Science and Other Applications

Ligand-Protein Interactions and Photovoltaic Efficiency : Studies have also explored the compound's derivatives for their light harvesting efficiency in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activity. Molecular docking studies aimed at understanding the binding interactions with Cyclooxygenase 1 (COX1) indicated promising binding affinities, suggesting potential applications in photovoltaic cells and as ligands for biological targets (Mary et al., 2020).

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properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHAMRNAHTWYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

CAS RN

639052-78-1
Record name LH-846
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 639052-78-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LH-846
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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